molecular formula C10H15NO B1315516 4-(Sec-butoxy)aniline CAS No. 59002-72-1

4-(Sec-butoxy)aniline

Cat. No.: B1315516
CAS No.: 59002-72-1
M. Wt: 165.23 g/mol
InChI Key: KBARUYSFNLJALB-UHFFFAOYSA-N
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Description

4-(Sec-butoxy)aniline, also known as 4-sec-butoxyaniline, is an organic compound with the molecular formula C10H15NO. It is characterized by a butoxy group attached to the para position of an aniline ring. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Sec-butoxy)aniline can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with sec-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the nitro group is reduced to an amino group, and the butoxy group is introduced .

Another method involves the direct alkylation of aniline with sec-butyl bromide in the presence of a base such as potassium carbonate. This reaction typically requires heating to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reactions as laboratory synthesis but is scaled up and optimized for efficiency. Catalysts and reaction conditions are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Sec-butoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Sec-butoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-(Sec-butoxy)aniline involves its interaction with various molecular targets. The butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Sec-butoxy)aniline is unique due to the presence of the sec-butoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-butan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBARUYSFNLJALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518076
Record name 4-[(Butan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59002-72-1
Record name 4-[(Butan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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